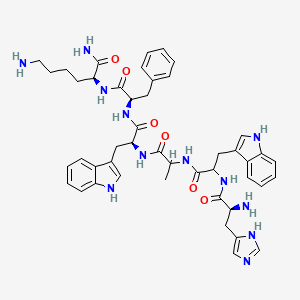

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 is a synthetic hexapeptide known for its ability to stimulate the release of growth hormone. This peptide, also referred to as growth hormone releasing peptide-6 (GHRP-6), has been extensively studied for its remarkable growth hormone releasing activity in various species, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 involves a combination of conformational energy calculations and the assessment of growth hormone releasing activity. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of this peptide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling reactions efficiently. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Amino acid substitutions are typically carried out during the SPPS process by incorporating different amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original peptide. These derivatives are often used to study the peptide’s stability, activity, and interactions with other molecules .

Scientific Research Applications

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 has a wide range of scientific research applications:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide-molecule interactions.

Biology: Investigated for its role in stimulating growth hormone release and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for conditions related to growth hormone deficiency, such as short stature and acromegaly.

Industry: Utilized in the development of peptide-based drugs and as a model compound for peptide research.

Mechanism of Action

The mechanism of action of H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 involves its interaction with specific receptors on the pituitary gland, leading to the release of growth hormone. The peptide binds to the growth hormone secretagogue receptor (GHS-R), triggering a signaling cascade that results in the secretion of growth hormone from somatotroph cells .

Comparison with Similar Compounds

Similar Compounds

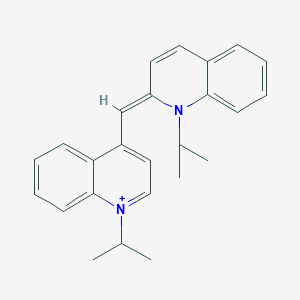

H-His-D-beta-Nal-Ala-Trp-D-Phe-Lys-NH2: Another growth hormone releasing peptide with similar activity.

H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A closely related peptide with slight variations in amino acid composition.

Uniqueness

H-His-DL-Trp-DL-Ala-Trp-D-Phe-Lys-NH2 is unique due to its specific sequence and high potency in stimulating growth hormone release. Its ability to form stable nanotubes in aqueous solutions further distinguishes it from other peptides .

Properties

Molecular Formula |

C46H56N12O6 |

|---|---|

Molecular Weight |

873.0 g/mol |

IUPAC Name |

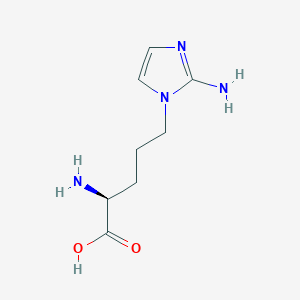

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27?,34-,37-,38+,39?,40-/m0/s1 |

InChI Key |

WZHKXNSOCOQYQX-CSLALSNNSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)

![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)

![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)

![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)

![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)

![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)